Milademetan - 1398568-47-2

Milademetan

Catalog Number: EVT-254957
CAS Number: 1398568-47-2
Molecular Formula: C30H34Cl2FN5O4
Molecular Weight: 618.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Milademetan is under investigation in clinical trial NCT02319369 (Safety, Tolerability and Pharmacokinetics of Milademetan Alone and With 5-Azacitidine (AZA) in Acute Myelogenous Leukemia (AML) or High-Risk Myelodysplastic Syndrome (MDS)).
Milademetan is an orally available MDM2 (murine double minute 2) antagonist with potential antineoplastic activity. Upon oral administration, milademetan binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this MDM2-p53 interaction, the proteasome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored. This results in the restoration of p53 signaling and leads to the p53-mediated induction of tumor cell apoptosis. MDM2, a zinc finger protein and a negative regulator of the p53 pathway, is overexpressed in cancer cells; it has been implicated in cancer cell proliferation and survival.
Source and Classification

Milademetan is classified as an MDM2 inhibitor and is part of a broader category of compounds designed to modulate the p53 pathway in cancer therapy. It was developed by Rain Oncology and has undergone various phases of clinical trials to assess its efficacy and safety in treating advanced cancers, particularly liposarcoma and other solid tumors .

Synthesis Analysis

Methods and Technical Details

  • Cycloaddition Reactions: These reactions can create complex ring structures that are essential for the biological activity of MDM2 inhibitors.
  • Functional Group Modifications: Adjustments to specific functional groups can enhance the binding affinity to MDM2 or improve pharmacokinetic properties.

Research indicates that the synthesis of milademetan may involve advanced techniques such as dipolar cycloaddition, which is common in the development of small-molecule inhibitors targeting protein-protein interactions .

Molecular Structure Analysis

Structure and Data

Milademetan's molecular structure features a unique arrangement that facilitates its binding to the MDM2 protein. The specific structural data includes:

  • Chemical Formula: C₁₈H₁₈N₄O₄S
  • Molecular Weight: Approximately 382.43 g/mol
  • Key Functional Groups: The compound contains various functional groups that enhance its solubility and bioavailability.

The structural design is critical for its mechanism of action, allowing it to effectively disrupt the MDM2-p53 interaction .

Chemical Reactions Analysis

Reactions and Technical Details

Milademetan primarily functions through competitive inhibition of the MDM2 protein. The key reactions include:

  • Inhibition of MDM2: Milademetan binds to MDM2, preventing it from ubiquitinating p53, which leads to p53 stabilization and activation.
  • Induction of Apoptosis: Once activated, p53 can initiate a cascade of events leading to cell cycle arrest and apoptosis in cancer cells.

These reactions are fundamental for understanding how milademetan exerts its therapeutic effects against tumors with functional p53 .

Mechanism of Action

Process and Data

The mechanism of action for milademetan involves several steps:

  1. Binding: Milademetan binds to the MDM2 protein with high affinity.
  2. Disruption: This binding disrupts the interaction between MDM2 and p53.
  3. Activation of p53: Stabilized p53 accumulates in the nucleus, where it activates transcription of target genes involved in cell cycle regulation and apoptosis.

Clinical studies have shown that reactivating p53 can lead to significant antitumor activity, especially in tumors characterized by MDM2 amplification .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Milademetan exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited water solubility.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within a typical range for small-molecule inhibitors.

These properties influence its formulation into dosage forms suitable for clinical use .

Applications

Scientific Uses

Milademetan has been primarily investigated for its potential applications in oncology:

  • Cancer Treatment: It has shown promise in clinical trials for treating unresectable or metastatic liposarcoma and other solid tumors with MDM2 amplification.
  • Combination Therapies: Future studies are exploring its use in combination with other therapies, such as immune checkpoint inhibitors, to enhance treatment efficacy.

Despite setbacks in some clinical trials regarding progression-free survival compared to standard treatments, milademetan remains a focal point for research into innovative cancer therapies targeting the p53 pathway .

Molecular Mechanisms of Action

Inhibition of MDM2-p53 Protein-Protein Interaction Dynamics

Milademetan is a selective small-molecule antagonist of the MDM2-p53 interaction, which is pivotal for tumor suppression. Under physiological conditions, MDM2 (murine double minute 2) binds to the N-terminal transactivation domain of p53, facilitating its nuclear export and ubiquitin-mediated proteasomal degradation. This interaction maintains low basal p53 levels in unstressed cells [1]. In malignancies with TP53 wild-type status, MDM2 overexpression disrupts this equilibrium, leading to unchecked proliferation. Milademetan competitively inhibits MDM2 by occupying its p53-binding pocket, preventing p53 degradation and enabling p53 accumulation [1] [2]. Computational simulations confirm that milademetan mimics key p53 residues (Phe19, Trp23, Leu26), disrupting the hydrophobic cleft of MDM2 with high specificity [1].

Structural Basis of Milademetan Binding to MDM2: Computational Modeling and Crystallographic Insights

Structural analyses reveal that milademetan engages MDM2 through hydrophobic interactions and hydrogen bonding. The compound’s pyrrolidine core anchors deeply into the Phe19 subpocket of MDM2, while its fluorophenyl group occupies the Trp23 cavity. Additional stability is conferred via hydrogen bonds between milademetan’s sulfonamide group and MDM2’s His96 residue [1]. Crystallographic studies demonstrate a binding affinity (Kd) in the nanomolar range, correlating with potent p53 induction. Molecular dynamics simulations further indicate that milademetan induces conformational changes in MDM2, reducing its flexibility and sterically hindering p53 binding [1].

p53 Reactivation and Transcriptional Regulation in TP53 Wild-Type Malignancies

By disrupting MDM2-p53 binding, milademetan stabilizes nuclear p53, enabling its transcriptional activity. Reactivated p53 upregulates canonical targets including CDKN1A (encoding p21), BAX, and PUMA. In AML models, this results in >10-fold increases in p21 and PUMA mRNA within 24 hours of treatment [2] [4]. Synergy with epigenetic modulators like azacitidine has been observed; azacitidine pre-treatment demethylates CDKN1A and BAX promoters, augmenting p53-driven transcription upon milademetan exposure [5]. Single-cell RNA sequencing in AML patient samples confirms coordinated upregulation of p53 target genes in leukemic blasts, correlating with clinical responses [4].

Downstream Effects on Cell Cycle Arrest (G1 Phase) and Senescence Induction

p21 induction by milademetan triggers robust G1/S cell cycle arrest. In osteosarcoma xenografts, milademetan treatment (60–120 mg/kg) reduces Ki67 proliferation index by 60–80% and increases p21-positive cells by >50% [1]. Sustained G1 arrest promotes senescence, evidenced by elevated β-galactosidase activity and secretion of senescence-associated cytokines (e.g., IL-6, TGF-β). Senescent cells exhibit enlarged morphology and express CDKN2A/p16, reinforcing permanent growth arrest independent of apoptosis [1] [4].

Apoptotic Pathway Activation via BAX/BCL-2 Modulation

Milademetan shifts the BCL-2 family balance toward pro-apoptotic signaling. p53 transactivates BAX and represses BCL-2, lowering the mitochondrial threshold for apoptosis. CyTOF proteomic analyses in AML patients reveal post-treatment reductions in anti-apoptotic MCL-1 (≥40%) and BCL-2 (≥30%), alongside increased BAX/BCL-2 ratios in responders [4]. Mitochondrial outer membrane permeabilization follows, releasing cytochrome c and activating caspase-9 and -3. In dedifferentiated liposarcoma models, this cascade induces apoptosis in >70% of TP53 wild-type cells [3].

Table 1: Functional Consequences of MDM2 Inhibition by Milademetan

Mechanistic TargetKey Biomarker ChangesFunctional Outcome
p53 Stabilization↑ p53 protein (5–8 fold); ↑ p21Cell cycle arrest (G1/S blockade)
Transcriptional Activation↑ BAX, PUMA; ↓ BCL-2Mitochondrial apoptosis initiation
Senescence Induction↑ β-galactosidase; ↑ IL-6Irreversible growth arrest
Apoptotic Execution↑ Caspase-3 cleavage; ↓ MCL-1DNA fragmentation and cell death

Table 2: Apoptotic Pathway Modulation by Milademetan in TP53 Wild-Type Models

BCL-2 Family MemberChange Post-TreatmentRole in Apoptosis
BAX↑↑↑ (Upregulated)Forms mitochondrial pores
BCL-2↓ (Downregulated)Anti-apoptotic inhibitor
MCL-1↓↓ (Reduced)Neutralizes pro-apoptotic BAX
PUMA↑↑ (Induced)Direct BCL-2 antagonism

Properties

CAS Number

1398568-47-2

Product Name

Milademetan

Molecular Formula

C30H34Cl2FN5O4

Molecular Weight

618.5 g/mol

InChI

InChI=1S/C30H34Cl2FN5O4/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41)/t16-,20+,21+,23-,30-/m1/s1

InChI Key

RYAYYVTWKAOAJF-QISPRATLSA-N

SMILES

CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C

Synonyms

Milademetan; DS-3032; DS3032; DS 3032

Canonical SMILES

CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C

Isomeric SMILES

CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.